DB04760 Achieves Sub‑10 nM Potency Without Zinc Chelation, Surpassing CL‑82198 by Over 1000‑Fold
DB04760 inhibits recombinant human MMP‑13 with an IC50 of 8 nM in a fluorogenic peptide cleavage assay, whereas the reference non‑zinc‑chelating inhibitor CL‑82198 exhibits an IC50 of approximately 10 µM against the same target [1]. This 1250‑fold difference in potency is achieved while both compounds share a non‑zinc‑chelating binding modality . DB04760 occupies the MMP‑13 S1′ pocket and does not coordinate the catalytic zinc ion, a mechanism confirmed by crystallographic analysis [2].
| Evidence Dimension | IC50 for MMP‑13 inhibition |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | CL‑82198: 10 µM (10,000 nM) |
| Quantified Difference | 1250‑fold more potent |
| Conditions | In vitro fluorogenic substrate cleavage assay using recombinant human MMP‑13 catalytic domain |
Why This Matters
The 8 nM potency enables robust target engagement at low micromolar concentrations in cell‑based and in vivo models, minimizing off‑target effects and compound precipitation issues associated with high‑micromolar dosing of weaker inhibitors.
- [1] Lisse, T.S. et al. Paclitaxel‑induced epithelial damage and ectopic MMP‑13 expression promotes neurotoxicity in zebrafish. Proc. Natl. Acad. Sci. U.S.A. 2016, 113, E2189‑E2198. View Source
- [2] Engel, C.K. et al. Structural Basis for the Highly Selective Inhibition of MMP‑13. Chem. Biol. 2005, 12, 181‑189. View Source
